molecular formula C12H10N2O3S2 B5873983 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

Cat. No. B5873983
M. Wt: 294.4 g/mol
InChI Key: HIJXUSZHEOZZLL-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone, also known as MDMA, is a synthetic drug that has gained widespread popularity in recent years. MDMA is a psychoactive substance that alters mood and perception, leading to feelings of euphoria, empathy, and increased sociability. Despite its recreational use, MDMA has also been the subject of extensive scientific research due to its potential therapeutic applications. In

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone-assisted psychotherapy involves administering a single dose of 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone in a controlled setting, followed by psychotherapy sessions. Studies have shown that this approach can lead to significant improvements in symptoms of PTSD and anxiety, with effects lasting up to several months.

Mechanism of Action

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, while dopamine and norepinephrine are involved in reward and arousal. By increasing the levels of these neurotransmitters, 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone produces its characteristic effects of euphoria, empathy, and increased sociability.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly in individuals with underlying medical conditions. Long-term use of 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has also been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone has several advantages as a research tool, including its ability to induce altered states of consciousness and its potential therapeutic applications. However, there are also limitations to its use, particularly in terms of safety concerns and the potential for abuse.

Future Directions

There are several areas of future research that are currently being explored in relation to 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone. These include further studies on its therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. There is also ongoing research into the neurotoxic effects of 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone and the potential for long-term cognitive impairment. Additionally, researchers are exploring the use of 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy and mindfulness-based interventions. Finally, there is interest in developing new synthetic compounds that mimic the effects of 1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone while minimizing its potential risks and side effects.

Synthesis Methods

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone is synthesized from safrole, a naturally occurring compound found in the essential oils of various plants. The synthesis involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is typically sold in pill form.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-7-13-14-12(19-7)18-5-9(15)8-2-3-10-11(4-8)17-6-16-10/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJXUSZHEOZZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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